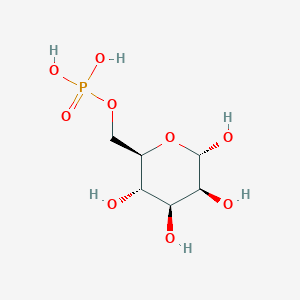

alpha-D-mannose 6-phosphate

Description

Properties

CAS No. |

40436-60-0 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6+/m1/s1 |

InChI Key |

NBSCHQHZLSJFNQ-PQMKYFCFSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Other CAS No. |

40436-60-0 |

Synonyms |

mannose-6-phosphate mannose-6-phosphate dilithium salt mannose-6-phosphate disodium salt mannose-6-phosphate sodium salt, (D)-isome |

Origin of Product |

United States |

Biosynthesis and Interconversion Pathways of Alpha D Mannose 6 Phosphate

Enzymatic Synthesis from D-Mannose

The initial step in the metabolism of D-mannose is its phosphorylation to alpha-D-mannose 6-phosphate. This conversion is catalyzed by kinases that transfer a phosphate (B84403) group from a donor molecule to the C-6 hydroxyl group of mannose.

Hexokinase-1 Catalysis

In many organisms, including humans, the phosphorylation of D-mannose is primarily carried out by hexokinase-1 (HK1). reactome.org This enzyme catalyzes the transfer of the gamma-phosphate group from ATP to D-mannose, yielding alpha-D-mannose 6-phosphate and ADP. reactome.orgyoutube.com This reaction is a crucial entry point for mannose into the glycolytic pathway. nih.govyoutube.com The phosphorylation of glucose to glucose-6-phosphate, also catalyzed by hexokinases, is the first committed step in glucose utilization. nih.gov By converting glucose to a charged molecule, it is trapped within the cell for further metabolism. wikipedia.org Similarly, the phosphorylation of mannose ensures its retention within the cell for subsequent metabolic processes.

Polyphosphate-Dependent Mannose Kinase Systems

Alternative enzymatic systems for the synthesis of M6P exist, notably those utilizing inorganic polyphosphate as the phosphoryl donor. Polyphosphate-dependent mannose kinases, such as the one from Arthrobacter sp., offer a cost-effective alternative to ATP-dependent kinases. mdpi.comresearchgate.net These enzymes can efficiently catalyze the synthesis of M6P from D-mannose and polyphosphate. mdpi.comresearchgate.net Research has demonstrated that optimization of reaction conditions, including pH, temperature, and substrate concentrations, can lead to nearly 100% conversion efficiency. mdpi.comresearchgate.net This enzymatic method is considered a greener and safer approach compared to chemical synthesis methods. mdpi.com

| Enzyme | Substrate(s) | Product(s) | Organism Example |

| Hexokinase-1 | D-Mannose, ATP | alpha-D-mannose 6-phosphate, ADP | Humans |

| Polyphosphate-Dependent Mannose Kinase | D-Mannose, Polyphosphate | alpha-D-mannose 6-phosphate | Arthrobacter sp. |

Isomerization and Epimerization Reactions

Once formed, alpha-D-mannose 6-phosphate can be interconverted with other hexose (B10828440) phosphates, allowing it to enter different metabolic pathways.

Alpha-D-Mannose 6-Phosphate Isomerase (M6PI) Catalysis

Alpha-D-mannose 6-phosphate isomerase (M6PI), also known as phosphomannose isomerase (PMI), is a metalloenzyme that catalyzes the reversible isomerization of M6P to D-fructose 6-phosphate (F6P). wikipedia.orgnih.gov This enzyme plays a critical role in directing mannose metabolites into glycolysis. wikipedia.org The catalytic mechanism of Type I PMIs, which are zinc-dependent, is thought to involve a cis-enediol intermediate. wikipedia.orgnih.gov The enzyme exhibits high selectivity for the beta-anomer of M6P. wikipedia.org

Interconversion with D-Fructose 6-Phosphate

The interconversion of M6P and F6P is a crucial metabolic junction. wikipedia.orgnih.gov The reaction catalyzed by M6PI allows for the entry of mannose-derived carbons into the central glycolytic pathway, as F6P is a key intermediate in glycolysis. wikipedia.org Conversely, the conversion of F6P to M6P is the first committed step in the biosynthesis of GDP-alpha-D-mannose, a precursor for the synthesis of various glycoconjugates. pathbank.orgresearchgate.net The equilibrium of this reaction is influenced by the cellular concentrations of the respective substrates and the metabolic state of the cell.

| Enzyme | Substrate | Product | Metabolic Pathway |

| Alpha-D-Mannose 6-Phosphate Isomerase (M6PI) | alpha-D-mannose 6-phosphate | D-fructose 6-phosphate | Glycolysis |

| Alpha-D-Mannose 6-Phosphate Isomerase (M6PI) | D-fructose 6-phosphate | alpha-D-mannose 6-phosphate | Glycoconjugate Biosynthesis |

Downstream Metabolic Fates

Alpha-D-mannose 6-phosphate serves as a precursor for several important downstream metabolic pathways. One of its primary fates is its conversion to mannose-1-phosphate by the enzyme phosphomannomutase. smpdb.ca Mannose-1-phosphate is then utilized in the synthesis of GDP-mannose, a crucial nucleotide sugar involved in the glycosylation of proteins and lipids. nih.govpathbank.org

Another significant role of M6P is as a targeting signal for lysosomal enzymes. wikipedia.orgm6ptherapeutics.com In the cis-Golgi apparatus, a phosphate group is transferred to mannose residues on newly synthesized lysosomal hydrolases, forming the M6P marker. wikipedia.orgmdpi.com This marker is recognized by mannose 6-phosphate receptors in the trans-Golgi network, which facilitates the transport of these enzymes to the lysosomes. wikipedia.orgnih.gov Malfunctions in this pathway can lead to lysosomal storage diseases. nih.gov

Furthermore, M6P can be directed into the pentose (B10789219) phosphate pathway after its isomerization to fructose-6-phosphate (B1210287), contributing to the production of NADPH and precursors for nucleotide biosynthesis. nih.gov

Conversion to D-Mannose 1-Phosphate by Phosphomannomutase

The interconversion between mannose 6-phosphate and mannose 1-phosphate is a critical step in mannose metabolism, catalyzed by the enzyme phosphomannomutase (PMM). wikipedia.orgfrontiersin.org This reversible reaction is essential for the subsequent synthesis of activated mannose donors required for glycosylation. frontiersin.org

The enzyme phosphomannomutase (EC 5.4.2.8) facilitates the transfer of a phosphate group from the 6th carbon to the 1st carbon of the mannose sugar, converting D-mannose 6-phosphate into alpha-D-mannose 1-phosphate, and vice versa. wikipedia.orggenome.jp This enzyme belongs to the family of isomerases, specifically phosphotransferases that catalyze the intramolecular transfer of phosphate groups. wikipedia.org The systematic name for this enzyme class is alpha-D-mannose 1,6-phosphomutase. wikipedia.org The reaction requires cofactors such as alpha-D-glucose 1,6-bisphosphate or alpha-D-mannose 1,6-bisphosphate to proceed. genome.jp

Defects in the PMM2 gene, which encodes for the phosphomannomutase 2 enzyme, lead to the most common congenital disorder of glycosylation, PMM2-CDG. frontiersin.orgresearchgate.net This condition is characterized by the reduced ability to convert mannose-6-phosphate (B13060355) to mannose-1-phosphate, highlighting the physiological importance of this enzymatic step. frontiersin.orgnih.gov

| Enzyme | EC Number | Substrate | Product | Cofactors |

| Phosphomannomutase | 5.4.2.8 | D-Mannose 6-phosphate | alpha-D-Mannose 1-phosphate | alpha-D-Glucose 1,6-bisphosphate, alpha-D-Mannose 1,6-bisphosphate |

Role in GDP-Mannose Biosynthesis

Alpha-D-mannose 6-phosphate is an indirect but essential precursor for the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose), a critical activated sugar nucleotide used in the glycosylation of proteins and lipids. frontiersin.orgnih.gov The biosynthesis of GDP-mannose from mannose 6-phosphate involves a two-step process.

First, as detailed in the previous section, phosphomannomutase converts mannose 6-phosphate to mannose 1-phosphate. frontiersin.orgsmpdb.ca Subsequently, the enzyme mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase, catalyzes the reaction between mannose 1-phosphate and guanosine triphosphate (GTP) to produce GDP-mannose and pyrophosphate. wikipedia.org

The synthesis pathway can be summarized as follows:

Fructose (B13574) 6-phosphate → Mannose 6-phosphate (catalyzed by phosphomannose isomerase) nih.govresearchgate.net

Mannose 6-phosphate → Mannose 1-phosphate (catalyzed by phosphomannomutase) nih.govresearchgate.net

Mannose 1-phosphate + GTP → GDP-mannose + PPi (catalyzed by GDP-mannose pyrophosphorylase) wikipedia.orgnih.gov

GDP-mannose serves as the primary donor of mannose residues for the assembly of N-linked glycans, O-linked glycans, and glycosylphosphatidylinositol (GPI) anchors. nih.gov Therefore, the metabolic flux from mannose 6-phosphate to GDP-mannose is crucial for proper protein folding, trafficking, and function. frontiersin.org

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Key Enzymes |

| Fructose 6-phosphate | Mannose 6-phosphate | Mannose 1-phosphate | GDP-mannose | Phosphomannose isomerase, Phosphomannomutase, GDP-mannose pyrophosphorylase |

Contributions to Other Hexose Phosphate Pools

In addition to its role in glycosylation precursor synthesis, alpha-D-mannose 6-phosphate can be channeled into other hexose phosphate pools, thereby integrating mannose metabolism with central carbohydrate metabolism. The key enzyme in this conversion is mannose-6-phosphate isomerase (MPI), which catalyzes the reversible isomerization of mannose 6-phosphate to fructose 6-phosphate. hmdb.cawikipedia.orgacs.org

Fructose 6-phosphate is a major intermediate in the glycolytic pathway. acs.org By converting mannose 6-phosphate to fructose 6-phosphate, cells can utilize mannose as an energy source through glycolysis and subsequent cellular respiration. smpdb.ca This metabolic link is significant, as it allows for the catabolism of mannose derived from dietary sources or the breakdown of glycoproteins.

The ability of cells to convert mannose-6-phosphate to fructose-6-phosphate can influence cellular fate, as an accumulation of mannose-6-phosphate due to low MPI activity can inhibit hexokinase and impair glycolysis. acs.org This highlights the importance of the regulated conversion of mannose 6-phosphate for maintaining metabolic homeostasis.

The Mannose 6 Phosphate Receptor Mediated Trafficking Pathway

Mechanisms of Lysosomal Hydrolase Targeting

The targeting of lysosomal hydrolases is a highly specific process initiated in the cis-Golgi network. researchgate.net It relies on a unique recognition marker, the mannose-6-phosphate (B13060355) (M6P) group, which is exclusively added to the N-linked oligosaccharides of these enzymes. researchgate.net This tagging ensures their correct sorting and transport to lysosomes. researchgate.net

N-Linked Glycosylation and Mannose-Rich Oligosaccharide Formation

The journey of a lysosomal enzyme begins in the endoplasmic reticulum (ER) with N-linked glycosylation, a process common to many secretory proteins. uzh.chwikipedia.org An oligosaccharide precursor, typically composed of GlcNAc2Man9Glc3, is assembled on a dolichol phosphate (B84403) carrier in the ER membrane. uzh.chwikipedia.org This precursor is then transferred en bloc to specific asparagine (Asn) residues within the consensus sequence Asn-X-Ser/Thr of the nascent polypeptide chain.

Following transfer, the oligosaccharide undergoes processing, which includes the trimming of glucose and some mannose residues, within the ER and subsequently in the Golgi apparatus. This results in the formation of high-mannose N-glycans, which are the substrates for the enzymes that create the M6P targeting signal. uzh.ch These mannose-rich structures are crucial for the subsequent recognition and phosphorylation steps that destine the protein for the lysosome.

GlcNAc-1-Phosphotransferase (GNPT) Function

The first and rate-limiting step in the formation of the M6P tag is catalyzed by the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GNPT). nih.govm6ptherapeutics.com This enzyme, located in the cis-Golgi, is responsible for the selective phosphorylation of mannose residues on lysosomal hydrolases. researchgate.netbiorxiv.org

Mammalian GNPT is a hexameric complex with an α2β2γ2 subunit composition. biorxiv.orgpnas.org The α and β subunits are derived from the cleavage of a single precursor protein encoded by the GNPTAB gene, while the γ subunit is encoded by the GNPTG gene. biorxiv.orgwikipedia.org

A critical aspect of GNPT function is its ability to specifically recognize and phosphorylate lysosomal enzymes from the vast array of other glycoproteins transiting through the Golgi. This specificity is achieved through a protein-based recognition mechanism, where GNPT identifies a unique structural determinant, or "signal patch," present on the surface of lysosomal hydrolases. nih.govdntb.gov.ua This recognition is mediated by multiple domains within the GNPT complex. dntb.gov.ua The DMAP interaction domain of GNPTAB has been identified as a key substrate recognition module. pnas.org

Once a lysosomal enzyme is bound, the catalytic domain of GNPT facilitates the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the UDP-GlcNAc donor molecule to the C-6 hydroxyl group of one or more terminal mannose residues on the N-linked oligosaccharides of the hydrolase. m6ptherapeutics.compnas.org This reaction creates a phosphodiester linkage, resulting in a "covered" M6P signal. researchgate.net The catalytic mechanism is proposed to be a one-step transfer process. pnas.orgpnas.org

N-Acetylglucosamine-1-Phosphodiester Alpha-N-Acetylglucosaminidase (Uncovering Enzyme, UCE/NAGPA) Activity

The final step in the formation of the M6P recognition marker is the removal of the "covering" N-acetylglucosamine (GlcNAc) residue. This reaction is catalyzed by the N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase, also known as the uncovering enzyme (UCE) or NAGPA. nih.govresearchgate.net

This enzyme is a type I transmembrane glycoprotein (B1211001) that resides in the trans-Golgi network (TGN). nih.govresearchgate.net It functions as a homotetramer. researchgate.net The UCE cleaves the phosphodiester bond, releasing the terminal GlcNAc and exposing the mannose 6-phosphate monoester. molbiolcell.org This uncovered M6P moiety is then recognized by the M6P receptors in the TGN, which mediate the packaging and transport of the lysosomal hydrolases to the endosomes and ultimately to the lysosomes. nih.govresearchgate.net The activity of UCE is crucial, as the covered GlcNAc-P-Man diesters have a significantly lower affinity for the M6P receptors. molbiolcell.org

Formation of the Alpha-D-Mannose 6-Phosphate Recognition Marker

The synthesis of the alpha-D-mannose 6-phosphate (M6P) recognition marker is a crucial post-translational modification that ensures the correct trafficking of newly synthesized lysosomal hydrolases to the lysosome. This process occurs in the Golgi apparatus and involves a sequential two-step enzymatic reaction. nih.govnih.gov

The initial step is catalyzed by the enzyme UDP-N-acetylglucosamine:lysosomal-enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-phosphotransferase). nih.govoup.comwikipedia.org This enzyme, located in the cis-Golgi, recognizes a specific protein determinant on the surface of lysosomal enzymes. oup.compnas.org It then facilitates the transfer of an N-acetylglucosamine-1-phosphate group from a UDP-N-acetylglucosamine (UDP-GlcNAc) donor molecule to the C-6 hydroxyl group of one or more mannose residues on the N-linked oligosaccharides of the lysosomal hydrolase. oup.compnas.orgwikipedia.org This reaction results in the formation of a phosphodiester intermediate, specifically a mannose-phosphate-N-acetylglucosamine structure. oup.comnih.gov

The second step in the formation of the M6P recognition marker involves the removal of the "covering" N-acetylglucosamine (GlcNAc) residue. oup.comresearchgate.net This is accomplished by the enzyme N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase, also known as the "uncovering enzyme". researchgate.netwikipedia.orgwikipedia.org This enzyme, which is active in the trans-Golgi network, hydrolyzes the phosphodiester bond, releasing the terminal GlcNAc and exposing the mannose 6-phosphate moiety. oup.comresearchgate.netmdpi.com The now exposed M6P marker is the definitive signal that is recognized by the mannose 6-phosphate receptors for subsequent transport to the lysosomes. nih.govwikipedia.org

Mannose 6-Phosphate Receptors (MPRs)

The recognition and binding of the alpha-D-mannose 6-phosphate marker on lysosomal enzymes are mediated by two distinct transmembrane glycoproteins known as mannose 6-phosphate receptors (MPRs). wikipedia.org These receptors are essential for segregating the hydrolases from the secretory pathway and directing them to the endosomal-lysosomal system. nih.govwikipedia.org The two types of MPRs are the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR). oup.comwikipedia.org

Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR)

The Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), also known as the IGF-II/M6P receptor, is a large, multifunctional type I integral membrane protein. nih.govwikipedia.orgresearchgate.net It plays a primary role in the trafficking of M6P-containing ligands. nih.gov

Molecular Architecture and Domain Organization

The CI-MPR is a substantial glycoprotein with a molecular weight of approximately 300 kDa. wikipedia.orgnih.gov Its structure consists of a large N-terminal extracytoplasmic region, a single transmembrane domain, and a short C-terminal cytoplasmic tail. nih.govwikipedia.org The extensive extracytoplasmic portion is composed of 15 homologous, contiguous domains, often referred to as MRH (mannose 6-phosphate receptor homology) domains. nih.govresearchgate.net Each of these domains is about 150 amino acid residues in length. nih.gov In the membrane, the CI-MPR predominantly exists as a dimer. wikipedia.org

| Characteristic | Description |

| Molecular Weight | ~300 kDa |

| Protein Type | Type I integral membrane protein |

| Extracytoplasmic Region | 15 homologous MRH domains |

| Quaternary Structure | Dimer |

Multiple Alpha-D-Mannose 6-Phosphate Binding Sites

A key feature of the CI-MPR is the presence of multiple binding sites for alpha-D-mannose 6-phosphate, which allows for efficient binding and transport of lysosomal enzymes. nih.gov Biochemical and structural studies have identified three distinct M6P binding sites located within domains 3, 5, and 9 of the extracytoplasmic region. oup.comnih.govwikipedia.org More recent research has provided evidence for a fourth carbohydrate-binding site within domain 15. nih.govrcsb.org

Ligand Specificity and Affinity

The multiple binding sites of the CI-MPR exhibit different affinities and specificities for M6P-containing ligands. Domains 3 and 9 are characterized as high-affinity binding sites for mannose 6-phosphate. oup.comwikipedia.org In contrast, domain 5 demonstrates a weaker affinity for M6P but shows a preference for the phosphodiester intermediate, Man-phosphate-GlcNAc. wikipedia.orgnih.gov This allows the receptor to also bind lysosomal enzymes that may have evaded the action of the uncovering enzyme. wikipedia.org The presence of domains 1 and 2 has been shown to enhance the binding affinity of domain 3 for lysosomal enzymes. oup.com The fourth binding site, located in domain 15, has been found to bind both M6P and M6P-GlcNAc with similar affinity. oup.com The combined action of these domains enables the CI-MPR to recognize a broad spectrum of phosphorylated glycan structures on various lysosomal enzymes. wikipedia.org The apparent affinity constants for individual M6P-containing glycoproteins range between 1 and 5 nM. nih.gov

| Binding Site (Domain) | Affinity | Ligand Specificity |

| Domain 3 | High | Mannose 6-phosphate |

| Domain 5 | Weak | Mannose 6-phosphate, with a preference for Man-phosphate-GlcNAc |

| Domain 9 | High | Mannose 6-phosphate |

| Domain 15 | Moderate | Mannose 6-phosphate and Man-phosphate-GlcNAc |

Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR)

The Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR) is the second receptor involved in the trafficking of lysosomal enzymes. It is a smaller and structurally distinct receptor compared to the CI-MPR. wikipedia.org The CD-MPR is a type I transmembrane protein with a molecular weight of approximately 46 kDa and functions as a homodimer. wikipedia.orgwikipedia.orgebi.ac.uk Each monomer of the dimer contains a single M6P-binding site. ebi.ac.uk As its name suggests, the CD-MPR's efficient recognition of lysosomal hydrolases is enhanced in the presence of divalent cations, such as Mn²⁺. wikipedia.orgwikipedia.org Despite this, both the CD-MPR and CI-MPR bind terminal mannose 6-phosphate with similar affinity, with reported dissociation constants of approximately 8 µM and 7 µM, respectively. wikipedia.org The binding affinities of the CD-MPR for individual M6P-containing glycoproteins have been shown to range between 7 and 28 nM. nih.gov The CD-MPR is believed to recognize a distinct but overlapping population of acid hydrolases compared to the CI-MPR, and both receptors are considered necessary for the efficient sorting of all lysosomal enzymes. oup.com

| Characteristic | Description |

| Molecular Weight | ~46 kDa |

| Protein Type | Type I transmembrane protein |

| Quaternary Structure | Homodimer |

| Binding Sites per Monomer | One |

| Cation Requirement | Divalent cations enhance binding |

Structural Features and Functional Divergence

The trafficking of lysosomal hydrolases is primarily mediated by two distinct but related transmembrane glycoproteins: the cation-independent mannose 6-phosphate receptor (CI-MPR) and the cation-dependent mannose 6-phosphate receptor (CD-MPR) wikipedia.orgnih.govnih.gov. While both are type I integral membrane proteins, they exhibit significant structural and functional differences, suggesting a divergence from a common ancestral gene nih.gov.

The CI-MPR is a large monomeric protein of approximately 300 kDa, while the CD-MPR is a smaller, dimeric receptor with subunits of about 46 kDa wikipedia.org. A key distinguishing feature is their differing requirements for divalent cations. The CD-MPR's efficient recognition of lysosomal hydrolases is enhanced in the presence of divalent cations, whereas the CI-MPR binds its ligands independently of cations wikipedia.org. Despite this, both receptors exhibit similar binding affinities for terminal mannose 6-phosphate, with dissociation constants (Kd) in the low micromolar range wikipedia.org.

Structurally, both receptors possess a large N-terminal extracytoplasmic domain, a single transmembrane domain, and a short C-terminal cytoplasmic tail containing sorting signals wikipedia.org. The extracytoplasmic domain of the CI-MPR is notably extensive, comprising 15 contiguous domains homologous to the extracytoplasmic domain of the CD-MPR. These are referred to as mannose 6-phosphate receptor homology (MRH) domains, each consisting of about 145-150 amino acids with conserved cysteine residues involved in disulfide bond formation wikipedia.orgnih.govoup.com. Sequence identity between these repeating domains ranges from 14% to 38% nih.gov.

| Feature | Cation-Independent MPR (CI-MPR) | Cation-Dependent MPR (CD-MPR) |

|---|---|---|

| Molecular Weight | ~300 kDa | ~46 kDa (per subunit) |

| Quaternary Structure | Monomer (can dimerize) | Dimer |

| Cation Dependence | No | Yes (for efficient binding) |

| Extracytoplasmic Domains | 15 MRH domains | 1 MRH-like domain |

| Chromosome Location (Human) | 6q25-q27 | 12p13 |

Differential Roles and Subgroup Recognition of Hydrolases by MPRs

The two mannose 6-phosphate receptors have complementary, rather than redundant, roles in the targeting of lysosomal enzymes researchgate.net. This functional distinction arises from their ability to recognize different subsets of hydrolases and the varied presentation of the mannose 6-phosphate (M6P) signal on these enzymes. Lysosomal enzymes can bear N-glycans with one or two M6P residues, and the CI-MPR, with its multiple M6P-binding sites, is capable of binding to oligosaccharides with higher affinity than the CD-MPR.

Within the 15 extracytoplasmic domains of the CI-MPR, specific domains have been identified as being responsible for M6P binding. Domains 3, 5, and 9 are known to bind M6P, with domains 3 and 9 exhibiting high affinity wikipedia.org. Interestingly, domain 5 shows a weaker affinity for M6P but can also recognize the phosphodiester precursor, M6P-N-acetylglucosamine (GlcNAc), which acts as a cellular safety mechanism to capture enzymes that may have bypassed the final step of M6P signal generation wikipedia.orgoup.com. A fourth M6P binding site has also been identified oup.com. This multiplicity of binding sites allows the CI-MPR to interact with a broad range of N-glycan structures present on different lysosomal enzymes wikipedia.org. The CD-MPR, in contrast, has a single M6P binding site per monomer.

The CI-MPR is a multifunctional protein that, in addition to M6P-containing hydrolases, binds a variety of other ligands, including insulin-like growth factor 2 (IGF-II) and the urokinase-type plasminogen activator receptor (uPAR) nih.govgrantome.com. This expands its functional role beyond lysosomal trafficking to the regulation of cell growth and differentiation grantome.com. The CD-MPR, however, appears to be more singularly dedicated to the transport of M6P-tagged enzymes nih.gov.

| Receptor | Known M6P Binding Domains | Ligand Specificity |

|---|---|---|

| CI-MPR | Domains 3, 5, 9 (and a fourth site) | High affinity for M6P; Domain 5 also binds M6P-GlcNAc phosphodiester |

| CD-MPR | One per monomer | Specific for M6P |

Intracellular Transport and Recycling of MPRs

Formation of Clathrin-Coated Vesicles in the Trans-Golgi Network

The journey of newly synthesized lysosomal hydrolases from the trans-Golgi network (TGN) to the endosomal system is initiated by their packaging into specialized transport vesicles. This process is critically dependent on the formation of clathrin-coated vesicles (CCVs) nih.govuniprot.org. In the TGN, lysosomal hydrolases bearing the mannose 6-phosphate signal bind to MPRs researchgate.net. The cytoplasmic tails of the MPRs contain specific sorting signals, such as an acidic cluster/dileucine motif, that are recognized by components of the clathrin coat machinery wikipedia.org.

The assembly of the clathrin coat is a regulated process that begins with the recruitment of the adaptor protein complex AP-1 from the cytosol to the TGN membrane researchgate.net. This recruitment is facilitated by the small GTPase ARF and is dependent on the presence of cargo proteins like the MPRs researchgate.net. AP-1 acts as a bridge, linking the cytoplasmic tails of the MPRs to the clathrin lattice nih.gov. Clathrin, a protein composed of three heavy and three light chains that form a three-legged structure called a triskelion, then assembles into a polyhedral lattice on the cytosolic face of the TGN, inducing the membrane to bud and form a vesicle uniprot.orgnih.gov. This intricate interplay ensures that only the appropriate cargo is packaged for transport, making protein sorting and vesicle budding functionally integrated processes nih.gov. The resulting clathrin-coated vesicles, typically 60-100 nm in diameter, then detach from the TGN to deliver their contents to the next destination nih.govresearchgate.net.

Delivery to Endosomal Compartments

Once budded from the TGN, the clathrin-coated vesicles containing the MPR-hydrolase complexes are transported to and fuse with endosomal compartments rupress.org. The endosomal network is a series of dynamic, membrane-bound organelles that serve as a major sorting station in the cell. The precise endosomal destination for MPR-containing vesicles can vary and may include early endosomes, late endosomes, and the endocytic recycling compartment (ERC) nih.govnih.gov.

Upon arrival at the endosome, the clathrin coat is shed, allowing the vesicle to fuse with the endosomal membrane and release its contents into the lumen. The MPRs, along with their bound hydrolases, are then integrated into the endosomal system. Studies have shown that the CI-MPR, after internalization from the plasma membrane (a parallel trafficking route), first enters sorting endosomes and then accumulates in the ERC before being delivered to late endosomes or the TGN nih.gov. This indicates a complex itinerary involving multiple sorting steps within both early and late endosomes nih.gov. The delivery to these compartments is a crucial step that precedes the dissociation of the ligand from the receptor.

Dissociation of Alpha-D-Mannose 6-Phosphate from Receptors in Acidic Environments

A key feature of the endosomal compartments is their progressively acidic internal environment, which is maintained by vacuolar-type H+-ATPases. The pH of late endosomes is typically below 5.5. This acidic milieu is essential for the dissociation of the alpha-D-mannose 6-phosphate-containing hydrolases from the MPRs wikipedia.orgnih.govnih.gov. Both the CI-MPR and CD-MPR are exquisitely sensitive to pH, exhibiting optimal ligand binding at the slightly acidic pH of the TGN (around 6.0-6.7) and releasing their cargo in the more acidic environment of the endosomes wikipedia.orgnih.govnih.gov.

The drop in pH is thought to induce conformational changes in the MPRs that reduce their affinity for the M6P ligand, leading to its release into the endosomal lumen nih.gov. Once dissociated, the now-free lysosomal hydrolases will be transported to lysosomes, where the phosphate tag is removed, and they become active degradative enzymes wikipedia.orgnih.gov. The unoccupied MPRs, now segregated from their former cargo, are ready to be recycled back to the TGN for another round of transport.

Retrograde Transport and Recycling of MPRs to the Trans-Golgi Network

After releasing their cargo in the acidic endosomes, the unoccupied MPRs are sorted into transport vesicles for their return journey to the TGN nih.govresearchgate.netresearchgate.net. This recycling process, known as retrograde transport, is vital for maintaining the cellular pool of MPRs in the TGN and ensuring the continuous transport of newly synthesized hydrolases nih.govnih.gov.

The molecular machinery governing this retrograde pathway is complex and involves several protein complexes. The Golgi-associated retrograde protein (GARP) complex is one such tethering complex that facilitates the fusion of endosome-derived vesicles with the TGN frontiersin.org. The sorting of MPRs into these retrograde-directed vesicles is mediated by sorting signals in their cytoplasmic tails and is thought to involve other adaptor proteins. This efficient recycling mechanism ensures that MPRs are not delivered to lysosomes for degradation but are instead available for multiple rounds of hydrolase transport, highlighting the cyclical nature of this essential trafficking pathway wikipedia.orgnih.gov.

Cellular and Molecular Regulation of Alpha D Mannose 6 Phosphate Metabolism

Genetic Regulation of Mannose 6-Phosphate Pathway Components

The expression and function of the enzymes and receptors involved in the M6P pathway are meticulously regulated at the genetic level, from the transcription of genes to the post-translational modification of the resulting proteins.

The synthesis of key components in the M6P pathway is controlled by the expression of their corresponding genes. The levels of enzymes such as Mannose-6-Phosphate (B13060355) Isomerase (MPI) and Phosphomannomutase 2 (PMM2) can vary significantly between cell types and under different physiological conditions. For instance, studies have shown that cells with low expression levels of the MPI gene accumulate M6P, which can impair tumor growth. nih.gov This suggests that the transcriptional regulation of MPI is a critical factor in cellular metabolism and can influence pathological states. nih.govyoutube.com

Similarly, the expression of genes encoding the mannose 6-phosphate receptors (MPRs) is subject to developmental regulation. During the differentiation of myogenic C2 cells, the mRNA for the insulin-like growth factor II/cation-independent MPR (IGF-II/CIMPR) increases more than tenfold, whereas the transcript levels for the cation-dependent MPR (CDMPR) remain unchanged. wikipedia.org This differential regulation points to distinct functional roles for the two receptors during muscle development. wikipedia.org

The enzyme responsible for initiating the M6P tag, GlcNAc-1-phosphotransferase, is a complex made of subunits encoded by the GNPTAB and GNPTG genes. portlandpress.comnih.gov Mutations in GNPTAB lead to severe lysosomal storage diseases, underscoring the importance of its correct expression and function. portlandpress.comnih.gov Furthermore, research in Lycium ruthenicum under salt stress has shown the upregulation of genes involved in carbohydrate metabolism, such as those for Ribose 5-phosphate isomerase A, indicating that environmental stressors can trigger transcriptional responses affecting related phosphosugar pathways. nih.gov

Following protein synthesis, post-translational modifications (PTMs) are crucial for the proper function, stability, and localization of enzymes in the M6P pathway. nih.gov N-linked glycosylation, the process of attaching complex carbohydrate chains to proteins, is a fundamental PTM for lysosomal hydrolases. mdpi.com The M6P tag itself is a modification of these N-linked glycans. mdpi.comtandfonline.com

The enzymes that create the M6P tag are also subject to PTMs. The N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, or uncovering enzyme (UCE), is synthesized as an inactive precursor. It is subsequently activated in the trans-Golgi network through proteolytic cleavage by the Furin protease, a critical PTM that enables it to expose the M6P recognition marker. portlandpress.com

Phosphomannomutase 2 (PMM2), which catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, is also affected by modifications. mdpi.com Impairment of PMM2 function disrupts the synthesis of N-linked glycoproteins, which can compromise protein folding and stability. nih.gov The enzyme's conformation and activity can be altered by the binding of ligands such as glucose-1,6-bisphosphate, which makes the structure more compact and protects it from proteolysis. youtube.com

Phosphosugar Stress Response Mechanisms

The accumulation of phosphorylated sugars, including mannose 6-phosphate, can be toxic to cells, leading to a condition known as phosphosugar stress. researchgate.net This stress can inhibit cell growth by disrupting critical metabolic pathways like glycolysis. researchgate.net Cells have evolved response mechanisms to counteract the deleterious effects of phosphosugar accumulation.

In the bacterium Bacillus subtilis, an increased influx of mannose that leads to the accumulation of M6P (due to a deletion of the manA gene for mannose-6-phosphate isomerase) triggers a phosphosugar stress response. researchgate.net This response involves the repression of glucose import to slow down glycolysis and the acceleration of catabolic reactions to break down the accumulated phosphosugar. embopress.org Overexpression of the phosphatase YwpJ in B. subtilis was shown to relieve this stress. embopress.org

In fungi, such as Aspergillus flavus, the enzyme phosphoglucose (B3042753) isomerase (PGI) is critical for sugar homeostasis and stress response. embopress.org Deletion of the pgi gene makes the fungus highly susceptible to osmotic and oxidative stress, indicating the importance of proper phosphosugar metabolism in coping with environmental challenges. embopress.org These stress response mechanisms highlight the cell's ability to sense and react to imbalances in phosphosugar levels to maintain metabolic equilibrium and ensure survival. embopress.org

Intracellular Accumulation of Alpha-D-Mannose 6-Phosphate

The intracellular concentration of alpha-D-mannose 6-phosphate (α-D-M6P) is a critical metabolic parameter, tightly regulated through the coordination of its synthesis, utilization, and conversion. Perturbations in this balance can lead to its accumulation, a condition that triggers significant cellular responses. Two primary mechanisms have been identified that lead to elevated levels of intracellular α-D-M6P: enzymatic dysfunction in the glycolysis pathway and cellular stress responses.

One major cause of α-D-M6P accumulation is the functional impairment of key enzymes responsible for its metabolism. Mannose-6-phosphate isomerase (MPI), encoded by the manA gene in organisms like Bacillus subtilis, catalyzes the reversible isomerization of mannose 6-phosphate to fructose (B13574) 6-phosphate, a crucial step for its entry into glycolysis. asm.orgwikipedia.org Deletion or mutation of the manA gene disrupts this conversion, leading to a buildup of intracellular mannose 6-phosphate when cells are exposed to mannose. asm.org This accumulation effectively creates a metabolic bottleneck, trapping mannose in its phosphorylated form. asm.org Similarly, defects in the enzyme phosphomannomutase (PMM2), which converts mannose 6-phosphate to mannose 1-phosphate, can also result in the accumulation of its substrate, α-D-M6P. nih.gov

A second significant driver of α-D-M6P accumulation is the cellular response to endoplasmic reticulum (ER) stress. nih.govnih.gov ER stress, induced by factors that disrupt protein folding, activates a signaling pathway that elevates α-D-M6P concentrations. nih.govnih.gov Research in mouse embryonic fibroblasts has shown that this increase in α-D-M6P originates from the breakdown of glycogen. nih.govnih.gov The ER stress sensor IRE1-α, through its kinase domain, activates glycogenolysis, leading to the production of several hexose (B10828440) phosphates, including a notable increase in α-D-M6P. nih.govnih.gov This stress-induced accumulation positions α-D-M6P not just as a metabolite, but as a signaling molecule in cellular stress pathways. nih.gov

| Condition Leading to Accumulation | Primary Mechanism | Affected Enzyme/Pathway | Cellular Context |

| Enzymatic Dysfunction | Blockade of metabolic conversion | Mannose-6-Phosphate Isomerase (MPI) | Bacillus subtilis with manA gene deletion asm.org |

| Enzymatic Dysfunction | Impaired conversion to M1P | Phosphomannomutase (PMM2) | Congenital Disorders of Glycosylation (CDG-Ia) nih.gov |

| Cellular Stress | Activation of glycogenolysis | IRE1-α stress sensor pathway | Mouse embryonic fibroblasts under ER stress nih.govnih.gov |

Transcriptional Derepression in Response to Stress

Beyond its role as a metabolic intermediate, alpha-D-mannose 6-phosphate functions as a signaling molecule under conditions of cellular stress, capable of inducing significant changes in gene expression. This regulation can occur through mechanisms such as transcriptional derepression and the activation of complex stress-response pathways.

In Bacillus subtilis, the accumulation of α-D-M6P due to the deletion of the manA gene triggers a specific genetic response known as phosphosugar stress. asm.org This stress condition leads to the transcriptional derepression of the glcR-phoC operon. asm.org The glcR gene encodes a transcriptional repressor that normally keeps this operon switched off. The accumulation of α-D-M6P interferes with this repression, causing the operon to be expressed. asm.org Although the phosphatase encoded by phoC is only weakly active on α-D-M6P itself, the derepression of this operon represents a clear instance of transcriptional regulation directly caused by high intracellular levels of the phosphosugar. asm.org

| Regulatory Event | Organism/Cell System | Stress Condition | Mechanism and Outcome |

| Transcriptional Derepression | Bacillus subtilis | Phosphosugar stress from M6P accumulation asm.org | Derepression of the glcR-phoC operon, leading to its expression. asm.org |

| Stress Signaling Pathway | Mammalian Cells | Endoplasmic Reticulum (ER) Stress (e.g., viral infection) nih.govnih.gov | M6P acts as a signal to induce the destruction of lipid-linked oligosaccharides (LLOs), coupled with translational attenuation via PERK, to limit resources for viral glycoprotein (B1211001) synthesis. nih.govnih.gov |

Advanced Methodologies for Research on Alpha D Mannose 6 Phosphate

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric assays offer sensitive and reliable means of quantifying α-M6P, often through enzyme-coupled reactions that result in a measurable change in absorbance.

Enzymatic assays are central to the quantification of α-M6P. A common strategy involves a series of coupled enzymatic reactions that convert α-M6P into a more readily detectable compound. For instance, α-M6P can be isomerized to fructose (B13574) 6-phosphate, which then enters the glycolytic pathway. Subsequent enzymatic reactions can be linked to the reduction of a chromogenic or fluorogenic substrate, allowing for quantification.

A specific colorimetric method has been developed for the quantification of α-D-mannose 1-phosphate (α-M1P), a direct precursor to α-M6P. This assay utilizes a cascade of enzymes to ultimately convert α-M1P to D-glucose 6-phosphate (G6P). The resulting G6P is then quantified using glucose-6-phosphate dehydrogenase, which reduces a nicotinamide (B372718) adenine (B156593) dinucleotide analog, leading to a measurable color change. jst.go.jp This multi-step enzymatic process underscores the indirect but effective methods required for quantifying phosphorylated sugars.

The enzymatic pathway for this assay is as follows:

Phosphomannomutase converts α-D-mannose 1-phosphate to D-mannose 6-phosphate. jst.go.jp

Mannose 6-phosphate isomerase converts D-mannose 6-phosphate to D-fructose 6-phosphate. jst.go.jp

Glucose 6-phosphate isomerase converts D-fructose 6-phosphate to D-glucose 6-phosphate. jst.go.jp

Glucose 6-phosphate dehydrogenase then acts on D-glucose 6-phosphate for the final quantification step. jst.go.jp

Table 1: Enzymes Used in the Quantification of α-D-Mannose 1-Phosphate

| Enzyme | EC Number | Function |

| Phosphomannomutase | 5.4.2.8 | Converts α-D-mannose 1-phosphate to D-mannose 6-phosphate jst.go.jp |

| Mannose 6-phosphate isomerase | 5.3.1.8 | Converts D-mannose 6-phosphate to D-fructose 6-phosphate |

| Glucose 6-phosphate isomerase | 5.3.1.9 | Converts D-fructose 6-phosphate to D-glucose 6-phosphate jst.go.jp |

| Glucose 6-phosphate dehydrogenase | 1.1.1.49 | Oxidizes D-glucose 6-phosphate, reducing a cofactor for measurement jst.go.jp |

To enhance the sensitivity and shift the absorbance wavelength to the visible spectrum, traditional NAD⁺ can be replaced with the analog thio-nicotinamide adenine dinucleotide (Thio-NAD⁺). In the enzymatic assay for α-M1P, the final step involving glucose-6-phosphate dehydrogenase leads to the reduction of Thio-NAD⁺ to Thio-NADH. jst.go.jp The production of Thio-NADH can be monitored spectrophotometrically at a wavelength of 400 nm, providing a distinct advantage over NAD(P)H which is measured in the UV range at 340 nm. jst.go.jp This method is not affected by the presence of other sugars such as D-mannose, D-mannosamine, or N-acetyl-D-mannosamine. jst.go.jp

Table 2: Comparison of NAD⁺ and Thio-NAD⁺ in Spectrophotometric Assays

| Feature | NAD⁺ | Thio-NAD⁺ |

| Reduced Form | NADH | Thio-NADH |

| Measurement Wavelength | 340 nm (UV) jst.go.jp | 400 nm (Visible) jst.go.jp |

| Advantages | Standard cofactor | Measurement in the visible spectrum reduces interference from other UV-absorbing molecules. |

Mass Spectrometry-Based Glycoproteomics

Mass spectrometry has emerged as an indispensable tool for the detailed structural analysis of glycoproteins. In the context of alpha-D-mannose 6-phosphate (M6P), mass spectrometry-based glycoproteomics allows for the precise identification and characterization of proteins that are tagged with this crucial lysosomal targeting signal.

Enrichment Strategies for Alpha-D-Mannose 6-Phosphate Modified Glycopeptides (e.g., Fe3+-IMAC)

Due to the low abundance of M6P-modified glycoproteins, enrichment strategies are critical for their successful analysis by mass spectrometry. nih.gov One effective method is Immobilized Metal Affinity Chromatography (IMAC), particularly using ferric ions (Fe3+). nih.govnih.gov Fe3+-IMAC selectively captures negatively charged molecules, such as the phosphate (B84403) group of M6P. nih.govnih.gov This technique allows for the co-enrichment of M6P-modified glycopeptides along with other phosphopeptides from complex biological samples. nih.gov To enhance the specificity of enrichment, it is often necessary to optimize conditions, such as lowering the pH of the loading buffer, to minimize the non-specific binding of acidic, non-phosphorylated peptides. nih.gov The retained M6P-glycopeptides can then be eluted for subsequent mass spectrometric analysis. nih.gov

| Enrichment Strategy | Principle | Ion Used | Key Advantage |

| Fe³⁺-IMAC | Affinity chromatography based on the interaction between phosphate groups and immobilized metal ions. | Fe³⁺ | Enables selective co-enrichment of M6P-modified glycopeptides from complex mixtures. nih.gov |

Characterization of Intact Glycopeptides and Modification Sites

Following enrichment, mass spectrometry is employed to characterize the intact glycopeptides, providing information on both the peptide sequence and the attached glycan structure, as well as the precise location of the M6P modification. nih.gov Various fragmentation techniques are utilized for this purpose. Higher-energy C-trap dissociation (HCD) can generate specific signature fragment ions for M6P, such as m/z 243.026, which helps to distinguish M6P-modified glycopeptides from other phosphopeptides. nih.gov

For more detailed structural information, electron-transfer/higher-energy collision dissociation (EThcD) has proven to be particularly effective. nih.gov EThcD can induce cleavage between the two core N-acetylglucosamine (GlcNAc) residues of the N-glycan, which allows for the unambiguous identification of the glycan form attached to the peptide backbone. nih.gov This level of detail is crucial for understanding the specific glycan structures that are modified with M6P and for pinpointing the exact asparagine residue within the protein that carries the modification. nih.gov

| Fragmentation Technique | Information Obtained | Key Feature |

| HCD | Identification of M6P-modified glycopeptides. | Generates a specific signature fragment ion for M6P (m/z 243.026). nih.gov |

| EThcD | Unambiguous glycoform identification and modification site localization. | Induces cleavage between the core GlcNAc residues of the N-glycan. nih.gov |

Live-Cell Imaging and Spatiotemporal Tracking

Understanding the dynamic nature of the M6P pathway requires methodologies that allow for the visualization of molecular events within living cells in real-time. Live-cell imaging techniques have provided invaluable insights into the trafficking of M6P-tagged proteins.

Genetically-Encoded Fluorescence-Based Reporters

To overcome the limitations of conventional assays, researchers have developed genetically-encoded fluorescence-based reporters to spatiotemporally track the M6P pathway. nih.govmolbiolcell.org These reporters typically consist of a lysosomal hydrolase tagged with two fluorescent proteins: one that is pH-sensitive and one that is pH-insensitive. nih.govnih.gov This dual-reporter system allows for the ratiometric measurement of pH, which changes as the hydrolase traffics through different cellular compartments with varying acidity, such as the Golgi, endosomes, and lysosomes. molbiolcell.org The functionality of these reporters has been validated across different cell types and under various physiological and pathological conditions. molbiolcell.orgjncasr.ac.in

The design of these reporters enables the monitoring of the entire journey of lysosomal hydrolases, from their synthesis to their final delivery to the lysosome. molbiolcell.org For instance, a reporter can show a sequential increase in the ratio of the two fluorescent signals as it moves through compartments with progressively lower pH. molbiolcell.org

Visualization of Lysosomal Hydrolase Trafficking Flux

These genetically-encoded reporters are powerful tools for visualizing the trafficking flux of lysosomal hydrolases. molbiolcell.org By tracking the movement and localization of the fluorescent signal over time, researchers can gain a comprehensive picture of the efficiency and dynamics of the M6P-dependent transport system. nih.gov The reporter's colocalization with known markers of the M6P pathway, such as the cation-dependent and cation-independent M6P receptors (CD-M6PR and CI-M6PR), confirms that its trafficking is indeed mediated by this pathway. nih.govmolbiolcell.org

This technology can be used to detect perturbations in hydrolase trafficking that may be induced by pharmacological agents or are associated with disease states. nih.gov The ability to quantify the relative number of pre-lysosomal and lysosomal vesicles containing the reporter provides a quantitative measure of the trafficking flux. molbiolcell.org

Protein-Ligand Interaction Analysis

The interaction between alpha-D-mannose 6-phosphate and its receptors is the cornerstone of the lysosomal enzyme targeting pathway. A variety of biophysical techniques have been employed to characterize these interactions in detail.

The binding of M6P and related ligands to the M6P receptors has been studied using methods such as equilibrium dialysis and surface plasmon resonance (SPR). nih.govnih.gov These studies have determined the binding affinities and stoichiometry of these interactions. For example, the cation-independent mannose 6-phosphate receptor (CI-MPR) has been shown to have two M6P-binding sites per polypeptide chain. nih.gov

The dissociation constants (Kd) for various ligands with the M6P receptors have been measured, providing quantitative data on their binding strength. These analyses have revealed that the receptors can bind not only to terminal M6P but also recognize an extended oligosaccharide structure. nih.gov Specifically, linear mannose sequences with a terminal M6P linked α1,2 to the penultimate mannose are potent inhibitors of receptor binding. nih.gov Furthermore, techniques like fluorescence polarization assays have been developed for the rapid quantification of receptor-ligand interactions in solution, facilitating the screening of novel M6P derivatives with enhanced affinity for the receptors. nih.gov

| Ligand | Receptor | Dissociation Constant (Kd) / IC₅₀ | Method |

| Mannose 6-phosphate | Cation-Independent M6P Receptor | 7 x 10⁻⁶ M | Equilibrium Dialysis nih.gov |

| Pentamannose phosphate | Cation-Independent M6P Receptor | 6 x 10⁻⁶ M | Equilibrium Dialysis nih.gov |

| High mannose oligosaccharide (two phosphomonoesters) | Cation-Independent M6P Receptor | 2 x 10⁻⁹ M | Equilibrium Dialysis nih.gov |

| M6C saturated (analogue) | M6P Receptor | 7.4 x 10⁻⁵ M (IC₅₀) | Not specified nih.gov |

Surface Plasmon Resonance (SPR) for Receptor-Ligand Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real time. It provides crucial data on the kinetics and affinity of the binding between a ligand and an analyte. In the context of M6P research, SPR is employed to quantify the binding dynamics of M6P-containing glycans or entire glycoproteins (as analytes) to immobilized MPRs or their specific domains (as ligands).

The experimental setup involves covalently attaching a purified receptor protein, such as a specific domain of the cation-independent mannose 6-phosphate receptor (CI-MPR), to a gold-plated sensor chip. An analyte solution containing an M6P-tagged lysosomal enzyme is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is recorded in real-time on a sensorgram, a plot of response units versus time.

From the sensorgram, key kinetic parameters can be derived:

Association rate constant (kₐ): Describes the rate at which the receptor-ligand complex is formed.

Dissociation rate constant (kₑ): Describes the rate at which the complex decays.

Equilibrium dissociation constant (Kₑ): Calculated as the ratio of kₑ/kₐ, it reflects the affinity of the interaction, with lower Kₑ values indicating higher affinity.

SPR analyses have been instrumental in dissecting the binding properties of the different domains of the CI-MPR. For instance, studies have used SPR to demonstrate that domains 3 and 9 are the primary high-affinity binding sites for M6P phosphomonoesters, while domain 5 shows a preference for phosphodiesters (M6P-N-acetylglucosamine). Furthermore, SPR has been used to compare the binding affinities of various lysosomal enzymes to specific receptor domains, providing insights into the efficacy of enzyme targeting. acs.org

| Receptor Construct | Ligand (Analyte) | Affinity (Kᴅ) |

|---|---|---|

| CI-MPR Domain 14-15 | M6P | 13 µM |

| CI-MPR Domain 14-15 | M6P-GlcNAc | 17 µM |

| CI-MPR Domains 7-15 | GAA monoester | 80 nM |

| CI-MPR Domains 7-15 | GAA diester | 1500 nM |

Molecular Structural Analysis and Modeling

Understanding the interaction between M6P and its receptors at an atomic level is essential for a complete mechanistic picture. X-ray crystallography and computational modeling provide this detailed structural insight.

Three-Dimensional Structures of Enzymes and Receptors

X-ray crystallography has been used to determine the three-dimensional structures of both the cation-dependent (CD-MPR) and various domains of the cation-independent (CI-MPR) mannose 6-phosphate receptors, often in complex with M6P. wikipedia.orgmcw.edunih.gov These structures reveal a common fold for the M6P-binding domains, known as the Mannose 6-Phosphate Receptor Homology (MRH) domain, which consists of a flattened β-barrel structure. researchgate.netoup.com

The crystal structures show that M6P sits (B43327) in a well-defined binding pocket. The specificity for mannose 6-phosphate is achieved through a network of hydrogen bonds between specific amino acid residues and the hydroxyl groups and phosphate moiety of the M6P ligand. wikipedia.org Four residues are universally conserved and essential for M6P binding across different MPR domains: a glutamine, an arginine, a glutamic acid, and a tyrosine. wikipedia.orgoup.comoup.com These residues form critical contacts that recognize the specific stereochemistry of mannose and coordinate the phosphate group, explaining the receptor's high selectivity. For example, the structure of the CD-MPR complexed with M6P (PDB ID: 1M6P) provides a detailed atomic map of these interactions. mcw.eduebi.ac.uk

| Residue | Typical Location in MRH Domain | Interaction with M6P |

|---|---|---|

| Glutamine (Gln) | β-strand 3 | Forms hydrogen bonds with the 2- and 3-hydroxyl groups of the mannose ring. |

| Arginine (Arg) | β-strand 7 | Forms hydrogen bonds with the 4-hydroxyl group and interacts with the phosphate group. |

| Glutamic Acid (Glu) | Loop between β-strands 8 and 9 | Forms a hydrogen bond with the 2-hydroxyl group of the mannose ring. |

| Tyrosine (Tyr) | β-strand 9 | Forms a hydrogen bond with the 3-hydroxyl group of the mannose ring. |

Molecular Dynamics Simulations for Conformational Dynamics

While static crystal structures provide invaluable snapshots, the binding process is inherently dynamic. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mpg.denih.govnih.gov By solving Newton's equations of motion for a system, MD simulations can model the conformational flexibility of M6P, its receptor, and the dynamic process of their interaction in a simulated aqueous environment. curtin.edu.au

In the context of M6P research, MD simulations can:

Explore Conformational Landscapes: Reveal the preferred conformations of M6P-containing glycans and how the flexibility of the glycan influences receptor binding.

Characterize Binding Pathways: Simulate the process of M6P entering the receptor's binding pocket, identifying key intermediate states and energetic barriers.

Analyze the Role of Solvent: Elucidate the role of water molecules in mediating the receptor-ligand interaction, which is often crucial for binding affinity and specificity.

Predict Binding Affinities: Computational approaches, such as free energy perturbation combined with MD simulations, can be used to calculate the free energy of binding, providing theoretical estimates of affinity that complement experimental data from methods like SPR. nih.gov

These simulations have shown that receptor domains can undergo conformational changes upon ligand binding, shifting from an "open" to a "closed" state to secure the M6P ligand. nih.gov This dynamic behavior is critical for the receptor's function of binding M6P in the Golgi apparatus and releasing it in the acidic environment of the endosomes. nih.govnih.gov

Cross Disciplinary Research Perspectives on Alpha D Mannose 6 Phosphate

Interplay with Immunological Recognition Systems

Alpha-D-mannose 6-phosphate (M6P) is a crucial molecule in the immune system, primarily through its interaction with specific receptors that act as lectins. wikipedia.org These interactions are pivotal in various immunological processes, from antigen presentation to regulating T-cell responses.

Lectin Binding and Immune System Interactions

The primary mediators of M6P's immunological role are the Mannose 6-Phosphate Receptors (MPRs), which belong to the P-type lectin family. nih.govnih.gov These transmembrane glycoproteins are distinguished by their ability to specifically recognize and bind phosphorylated mannose residues. nih.gov There are two main types of MPRs: the cation-independent MPR (CI-MPR) and the cation-dependent MPR (CD-MPR). wikipedia.org Both receptors bind to M6P, facilitating the transport of M6P-tagged proteins. nih.gov

These receptors are expressed on various immune cells, including antigen-presenting cells (APCs) like dendritic cells and macrophages. nih.gov The mannose receptor (MR), also expressed on APCs, plays a key role in antigen processing and presentation. nih.gov By binding to mannosylated antigens, the MR facilitates their rapid internalization and subsequent presentation to T-cells, thereby bridging innate and adaptive immunity. nih.govkcl.ac.uk

Furthermore, MPRs are directly involved in regulating T-cell immunity. The CI-MPR can mediate the uptake of Granzyme B, a serine protease that induces apoptosis, influencing cytotoxic T-cell activity. unisciel.fr The expression level of M6PR on the surface of T-cells can determine their fate, with high expression rendering them more susceptible to Granzyme B-mediated cell death. nih.govresearchgate.net This mechanism is crucial in the contraction phase of the T-cell response following an infection, where a majority of effector T-cells are eliminated. nih.govnih.gov Interestingly, recent clinical data have shown that T-cells in untreated HIV-1-infected patients have elevated levels of M6PR expression, suggesting they are more prone to this apoptosis pathway. nih.gov

| Receptor | Alternate Names | Size | Key Immunological Functions |

|---|---|---|---|

| Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) | IGF-II/MPR, CD222 | ~300 kDa | Binds M6P-tagged ligands and Insulin-like Growth Factor II (IGF-II). nih.govresearchgate.net Mediates uptake of Granzyme B, influencing T-cell apoptosis. unisciel.fr Implicated in T-cell fate and contraction. nih.gov |

| Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR) | MPR 46 | ~46 kDa | Binds M6P-tagged ligands, with binding enhanced by divalent cations. frontiersin.orguniprot.org Primarily involved in intracellular trafficking of lysosomal enzymes. nih.gov |

| Mannose Receptor (MR) | Macrophage Mannose Receptor, CD206 | - | Recognizes mannosylated antigens on pathogens. nih.gov Mediates endocytosis and phagocytosis, facilitating antigen presentation to T-cells. nih.govpnas.org |

Viral Manipulation of Host Mannose 6-Phosphate Pathway

The mannose 6-phosphate (M6P) pathway, essential for the proper trafficking of lysosomal enzymes, is frequently exploited by various viruses to support their replication and entry into host cells. nih.gov

Exploitation by Viruses for Replication and Entry

Several viruses have evolved mechanisms to utilize the M6P pathway to their advantage. They can use M6P residues on their own envelope glycoproteins to bind to Mannose 6-Phosphate Receptors (MPRs) on the host cell surface, initiating viral entry via endocytosis. frontiersin.org

Herpes Simplex Virus (HSV): The HSV envelope glycoprotein (B1211001) D (gD) is modified with M6P residues and can bind to both CI-MPR and CD-MPR. nih.govnih.govresearchgate.net This interaction is thought to play a role in virus entry into some cell types and is also important for the efficient cell-to-cell transmission of the virus. nih.govasm.org While HSV does not rely solely on MPRs for entry, these receptors can facilitate the process. asm.org

Varicella-Zoster Virus (VZV): Envelope glycoproteins of VZV also contain M6P residues. nih.govpnas.org The entry of cell-free VZV into cells can be competitively inhibited by soluble M6P, indicating that an M6P-dependent receptor is necessary for viral entry. pnas.orgpnas.org In infected cells, intracellular MPRs can divert newly formed VZV virions to endosomes. nih.gov However, in the superficial epidermis where MPR expression is naturally low, the virus is released extracellularly, facilitating its transmission. nih.govyoutube.com

Human Immunodeficiency Virus (HIV): HIV-1 can utilize the M6PR to cross the blood-brain barrier. nih.gov The transport of the virus is inhibited by M6P, and it has been suggested that the cation-dependent MPR mediates this transport. nih.gov Furthermore, T-cells from untreated HIV patients show significantly higher expression of M6PR, which may make them more susceptible to apoptosis, contributing to defects in the memory T-cell compartment. austinpublishinggroup.com

Disrupting the interaction between viral glycoproteins and host cell MPRs, either genetically or through competitive binding with exogenous M6P or its analogs, has been shown to significantly impede the spread of these viruses. frontiersin.orgnih.gov

| Virus | Viral Glycoprotein | Host Receptor | Role of M6P Pathway |

|---|---|---|---|

| Herpes Simplex Virus (HSV-1/2) | Glycoprotein D (gD) | CI-MPR & CD-MPR | Facilitates viral entry and cell-to-cell transmission. nih.govasm.org |

| Varicella-Zoster Virus (VZV) | Envelope glycoproteins | CI-MPR | Necessary for entry of cell-free virus. nih.govpnas.org Intracellular trafficking of virions. nih.gov |

| Human Immunodeficiency Virus (HIV-1) | Envelope glycoproteins | M6PR (likely CD-MPR) | Mediates crossing of the blood-brain barrier. nih.gov High M6PR expression on T-cells may lead to apoptosis. austinpublishinggroup.com |

Metabolic Interconnections Beyond Lysosomal Trafficking

Alpha-D-mannose 6-phosphate is a key intermediate that links several major metabolic pathways, extending its significance far beyond its well-known role in directing enzymes to the lysosome.

Relationships with Gluconeogenesis, Fatty Acid Synthesis, and Amino Acid Synthesis

The central metabolic fate of mannose 6-phosphate is its isomerization to fructose (B13574) 6-phosphate by the enzyme mannose phosphate (B84403) isomerase. wikipedia.orgnih.gov This reaction directly connects mannose metabolism with glycolysis and gluconeogenesis.

Glycolysis and Gluconeogenesis: Fructose 6-phosphate is a key intermediate in both glycolysis and gluconeogenesis. youtube.comyoutube.com Therefore, alpha-D-mannose 6-phosphate can be catabolized for energy through glycolysis or used for the synthesis of glucose via gluconeogenesis, particularly in hepatocytes. nih.govresearchgate.net The glucose-6-phosphatase enzyme complex, which catalyzes the final step of gluconeogenesis, can also hydrolyze mannose 6-phosphate. researchgate.net

Fatty Acid Synthesis: While a direct regulatory role of M6P in fatty acid synthesis is not extensively documented, its connection is implicit through central carbon metabolism. The conversion of M6P to fructose 6-phosphate and its subsequent entry into glycolysis generates acetyl-CoA, the primary building block for de novo lipogenesis. Recent studies have also shown that D-mannose can regulate hepatocyte lipid metabolism and ameliorate hepatic steatosis, potentially through the PI3K/Akt/mTOR signaling pathway, which influences lipogenic enzymes like acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FASN). nih.gov

Amino Acid Synthesis: The link to amino acid synthesis is also through the integration of M6P into central metabolic pathways. Intermediates of glycolysis and the citric acid cycle, which are fed by the catabolism of M6P, serve as precursors for the synthesis of non-essential amino acids.

Impact on Overall Carbohydrate Metabolism in Specific Cell Types

The impact of alpha-D-mannose 6-phosphate on carbohydrate metabolism is highly dependent on the cell type and its metabolic state.

In hepatocytes , which are central to maintaining glucose homeostasis, M6P plays a dynamic role. mdpi.com It can be converted to fructose 6-phosphate and then to glucose 6-phosphate, a central hub for liver carbohydrate metabolism. nih.govresearchgate.net From there, it can be released as glucose into the bloodstream, stored as glycogen, or funneled into other pathways like the pentose (B10789219) phosphate pathway. acs.org

The fate of mannose 6-phosphate within a cell is largely determined by the relative activities of two competing enzymes: phosphomannose isomerase (which directs it toward catabolism/glycolysis) and phosphomannomutase 2 (which directs it toward glycosylation pathways). nih.gov A higher ratio of the former leads to greater catabolism, while a lower ratio favors its use in the synthesis of critical mannosyl transfer reactions for glycoproteins. nih.gov

Interestingly, studies have suggested the existence of at least two distinct cellular pools of fructose 6-phosphate, with the pool derived from mannose 6-phosphate being highly efficiently incorporated into glycoproteins. nih.gov This suggests a compartmentalization of carbohydrate metabolism that prioritizes mannose for glycosylation over energy production under certain conditions. Accumulation of mannose 6-phosphate can also have inhibitory effects on glycolysis, highlighting its role as a regulatory molecule. nih.gov

Q & A

Q. What experimental techniques are used to determine the structural basis of M6P-receptor interactions?

X-ray crystallography and cryo-electron microscopy are key for resolving receptor-ligand complexes. For example, the bovine cation-dependent M6P receptor (CD-MPR) bound to pentamannosyl phosphate was analyzed via X-ray crystallography at 2.5 Å resolution, revealing that the binding site spans two sugar residues . Homology modeling based on sequence alignment (e.g., predicting domain 15 structure in CI-MPR) and mutagenesis validate critical residues (e.g., Tyr in domain 15 for phosphomannosyl binding) .

Q. How are enzymatic pathways involving M6P (e.g., biosynthesis or isomerization) studied in vitro?

Phosphomannomutase (PMM) activity, which interconverts mannose 1-phosphate and M6P, is assayed via enzyme kinetics using radiolabeled substrates (e.g., [¹⁴C]-mannose 1-phosphate) or spectrophotometric detection of phosphate release. Recombinant enzymes (e.g., human PMM1 expressed in E. coli) enable functional studies, while isotopic tracing in cell cultures tracks M6P flux into GDP-mannose .

Q. What methods confirm M6P-dependent lysosomal enzyme sorting in cellular models?

Pulse-chase experiments with [³⁵S]-labeled lysosomal enzymes (e.g., β-glucuronidase) in MPR-deficient cells (e.g., CI-MPR knockout fibroblasts) quantify secretion vs. lysosomal retention. Surface plasmon resonance (SPR) measures binding affinity (e.g., Kd = 13 µM for domain 14-15 binding M6P) . Competitive inhibition assays using M6P analogs (e.g., M6P-GlcNAc) distinguish phosphomonoester vs. phosphodiester specificity .

Q. How are M6P-containing glycoproteins identified in proteomic studies?

Affinity purification with immobilized CI-MPR or anti-M6P antibodies enriches glycoproteins. Semiquantitative mass spectrometry (e.g., comparing Man6-P glycoproteomes across 17 rat tissues) distinguishes true lysosomal candidates (e.g., PPT1) from contaminants. Validation includes immunoblotting and enzymatic activity assays .

Advanced Research Questions

Q. How do multi-site M6P-binding receptors like CI-MPR coordinate ligand specificity?

Truncated CI-MPR constructs (e.g., domains 5–9 vs. 14–15) tested via SPR and glycan microarrays reveal distinct affinities: domain 5 binds phosphodiesters (Kd = 54 µM for β-glucuronidase), while domain 9 prefers phosphomonoesters (Kd = 1 nM). Mutagenesis (e.g., Arg687 substitution in domain 5) disrupts binding, highlighting residue-specific roles . Functional redundancy is assessed by comparing lysosomal enzyme trafficking in CI-MPR vs. CD-MPR knockout mice .

Q. What mechanisms regulate M6P receptor trafficking between Golgi and endosomes?

Dominant-negative GGA mutants (e.g., VHS domain deletions) block receptor exit from the trans-Golgi network (TGN). Live-cell imaging with GFP-tagged CI-MPR tracks pH-dependent dissociation in endosomes. Biochemical assays (e.g., co-immunoprecipitation of CI-MPR with AP-1 adaptors) identify sorting motifs (e.g., acidic-cluster dileucine signals) .

Q. How are in vivo roles of M6P receptors dissected using animal models?

CI-MPR/IGF-II double-knockout mice bypass perinatal lethality, enabling analysis of lysosomal enzyme trafficking. Tissue-specific activity assays (e.g., β-hexosaminidase in liver) and serum M6P-glycoprotein quantification (ELISA) reveal CI-MPR’s dominant role: CI-MPR deficiency elevates serum M6P-glycoproteins 45-fold vs. 15-fold for CD-MPR deficiency .

Q. What strategies resolve contradictions in M6P-binding site affinities across studies?

Comparative SPR analyses using uniform ligands (e.g., synthetic pentamannosyl phosphate vs. endogenous acid hydrolases) control for glycan heterogeneity. For example, domain 5 binds Man-P-GlcNAc 14-fold tighter than M6P, clarifying discrepancies in earlier affinity rankings . Structural models (e.g., domain 15 with predicted Arg in the binding pocket) guide mutagenesis to validate binding mechanics .

Methodological Recommendations

- Structural Studies: Combine crystallography with alanine scanning mutagenesis to map binding pockets .

- Binding Assays: Use SPR with lysosomal enzymes treated with GlcNAc-phosphotransferase to generate defined phosphoforms .

- Proteomics: Pair affinity purification with tissue-specific mock eluates to reduce false positives .

- Animal Models: Cross CI-MPR knockouts with IGF-II-deficient strains to isolate lysosomal trafficking phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.